molecular formula C18H24N2O3S B11087333 5-ethyl-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone

5-ethyl-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone

Cat. No.: B11087333
M. Wt: 348.5 g/mol
InChI Key: DHZHHJMXXHXRDE-UHFFFAOYSA-N
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Description

5-ETHYL-2-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

5-ethyl-4-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C18H24N2O3S/c1-5-16-13(4)19-18(20-17(16)21)24-11-10-22-14-6-8-15(9-7-14)23-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,19,20,21)

InChI Key

DHZHHJMXXHXRDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCCOC2=CC=C(C=C2)OC(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-ETHYL-2-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrimidinone core, followed by the introduction of the ethyl, isopropoxyphenoxy, and sulfanyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

5-ETHYL-2-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ETHYL-2-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with molecular targets such as enzymes or receptors. The pathways involved depend on the specific application, but generally, it can modulate biological processes by binding to active sites or altering molecular conformations.

Comparison with Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents. The uniqueness of 5-ETHYL-2-{[2-(4-ISOPROPOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:

  • 5-ETHYL-2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE
  • 5-ETHYL-2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE

These compounds can be compared based on their reactivity, stability, and biological activity.

Biological Activity

5-ethyl-2-{[2-(4-isopropoxyphenoxy)ethyl]thio}-6-methyl-4(1H)-pyrimidinone is a synthetic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in relation to cancer and viral infections. This article reviews the biological activity of this compound, drawing on diverse sources and highlighting relevant case studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its thioether linkage suggests potential interactions with biological targets, influencing pharmacological properties.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidinones have shown mild to moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, suggesting that this compound may possess similar properties .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineCytotoxicity (IC50 μM)
Compound AK56215
Compound BMCF720
5-Ethyl...K562TBD
5-Ethyl...MCF7TBD

2. Antiviral Activity

The compound's structure suggests potential activity against viral infections, particularly HIV. Related compounds within the pyrimidinone class have demonstrated anti-HIV activity, with modifications at the 2-position significantly affecting their efficacy . The thioether linkage may enhance binding affinity to viral proteins.

Case Study: Anti-HIV Activity
In a study evaluating a series of pyrimidinones, one compound exhibited potent anti-HIV activity, indicating that structural modifications can lead to enhanced antiviral properties. The presence of an isopropoxyphenyl group was noted to improve interaction with the HIV reverse transcriptase enzyme .

3. Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties, showing effectiveness against various pathogens, including fungi like Candida albicans. The thioether moiety appears to play a crucial role in enhancing the antimicrobial activity of these compounds .

Table 2: Antimicrobial Efficacy

Compound NamePathogenMinimum Inhibitory Concentration (MIC μg/mL)
Compound CCandida albicans10
Compound DE. coli15
5-Ethyl...Candida albicansTBD

Research Findings

Recent studies have focused on optimizing the synthesis and biological evaluation of pyrimidinone derivatives. The incorporation of various substituents has been shown to modulate biological activity significantly. For example, the introduction of different alkyl groups at specific positions has been associated with increased potency against cancer cells and improved selectivity for viral targets .

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